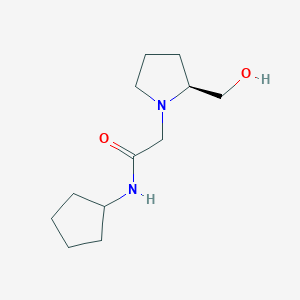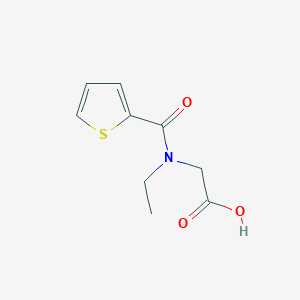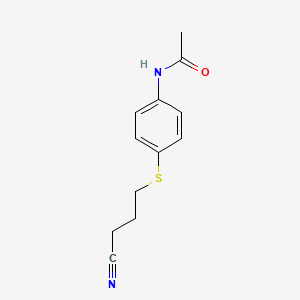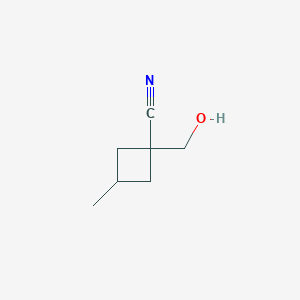
1-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a hydroxymethyl group, a methyl group, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 3-methylcyclobutanone with hydroxylamine to form the corresponding oxime, followed by dehydration to yield the nitrile group. The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde and appropriate catalysts .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions: 1-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 1-(Carboxymethyl)-3-methylcyclobutane-1-carbonitrile.
Reduction: 1-(Hydroxymethyl)-3-methylcyclobutane-1-amine.
Substitution: 1-(Alkoxymethyl)-3-methylcyclobutane-1-carbonitrile or 1-(Acetoxymethyl)-3-methylcyclobutane-1-carbonitrile.
科学研究应用
1-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 1-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
1-(Hydroxymethyl)-3-methylcyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-(Hydroxymethyl)-3-methylcyclobutane-1-amine: Similar structure but with an amine group instead of a nitrile group.
1-(Hydroxymethyl)-3-methylcyclobutane-1-ethyl: Similar structure but with an ethyl group instead of a nitrile group.
Uniqueness: 1-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group on the cyclobutane ring.
属性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC 名称 |
1-(hydroxymethyl)-3-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C7H11NO/c1-6-2-7(3-6,4-8)5-9/h6,9H,2-3,5H2,1H3 |
InChI 键 |
DALDPPRXQVRDGI-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C1)(CO)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


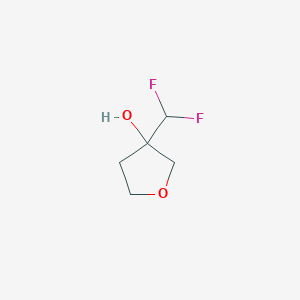
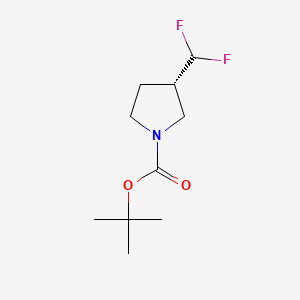
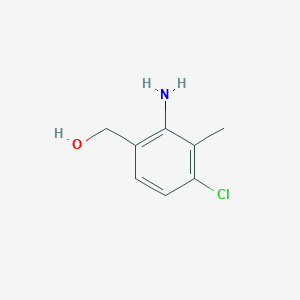
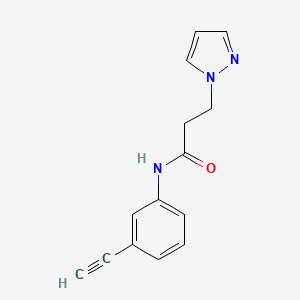
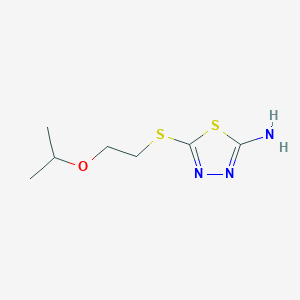
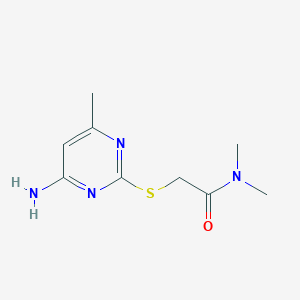
![3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B14902915.png)
![tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14902933.png)
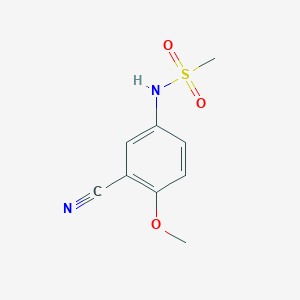
![5-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14902940.png)
